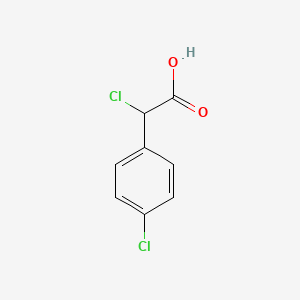

2-Chloro-2-(4-chlorophenyl)acetic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-2-(4-chlorophenyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMQMNKWDDJUULQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 2 4 Chlorophenyl Acetic Acid and Its Derivatives

Halogenation of Arylacetic Acid Precursors

The direct halogenation at the α-carbon of an arylacetic acid is a primary strategy for synthesizing α-haloacetic acids. This approach begins with 4-chlorophenylacetic acid, a readily available precursor, and introduces a chlorine atom at the carbon adjacent to the carboxyl group.

Hell-Volhard-Zelinsky and Related α-Halogenation Reactions

The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-halogenation of carboxylic acids. google.comwikipedia.org The reaction transforms a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid. google.com For the synthesis of 2-Chloro-2-(4-chlorophenyl)acetic acid, the starting material is 4-chlorophenylacetic acid.

The reaction is initiated by converting the carboxylic acid into an acyl halide intermediate using a phosphorus trihalide catalyst, such as phosphorus trichloride (B1173362) (PCl₃). google.comgoogle.com This acyl chloride then tautomerizes to its enol form. The enol intermediate subsequently reacts with a halogenating agent, typically elemental chlorine (Cl₂), at the α-position. google.com The resulting α-chloro acyl chloride can then undergo hydrolysis during aqueous work-up to yield the final this compound product. google.com A key feature of the HVZ reaction is that it proceeds via the acyl halide, which allows for selective α-halogenation without significant reaction on the aromatic ring. wikipedia.org

Influence of Reaction Conditions and Catalyst Systems

Modern variations of α-halogenation offer improved efficiency and milder conditions compared to the traditional HVZ reaction. A highly effective method for the α-chlorination of para-substituted phenylacetic acids involves the use of trichloroisocyanuric acid (TCCA) as the chlorinating agent in the presence of a catalytic amount of phosphorus trichloride (PCl₃). nih.gov This approach is often performed under solvent-free conditions, which simplifies the procedure and reduces waste. nih.gov

The reaction conditions, including temperature and the stoichiometry of the reagents, have a significant influence on the yield and selectivity of the product. Research has shown that treating substrates like 4-chlorophenylacetic acid with catalytic PCl₃ and a slight excess of TCCA provides the desired α-chloro product in high yields. nih.gov The absence of a solvent and the controlled addition of the chlorinating agent help to prevent competing side reactions, such as electrophilic aromatic chlorination. nih.gov This method is particularly suitable for substrates with electron-withdrawing or weakly electron-donating groups on the phenyl ring, such as the chloro-substituent in 4-chlorophenylacetic acid. nih.gov

| Substrate | Catalyst (mol ratio) | Chlorinating Agent (mol ratio) | Temperature (°C) | Yield (%) |

| Phenylacetic acid | PCl₃ (0.1) | TCCA (0.5) | 80 | 85 |

| 4-Chlorophenylacetic acid | PCl₃ (0.2) | TCCA (0.6) | 100 | 94 |

| 4-Nitrophenylacetic acid | PCl₃ (0.2) | TCCA (0.6) | 120 | 92 |

| 4-Methylphenylacetic acid | PCl₃ (0.1) | TCCA (0.5) | 80 | 88 |

This table presents data adapted from research on the α-chlorination of various para-substituted phenylacetic acids, demonstrating the effectiveness of the PCl₃/TCCA system. nih.gov

Functionalization of α-Carbon Precursors

An alternative to direct halogenation involves starting with precursors that already possess functionality at the α-carbon, which can then be converted to the target acid.

Electrochemical Carboxylation of α,α-Dichloroarylmethane Derivatives

Electrochemical synthesis offers a green and efficient alternative for creating carboxylic acids. The electrochemical carboxylation of α,α-dichloroarylmethane derivatives provides a direct route to α-chloroarylacetic acids. researchgate.netresearchgate.net For the target molecule, this process starts with 1-chloro-4-(dichloromethyl)benzene.

The reaction is conducted in an electrochemical cell, typically an undivided cell, using a sacrificial anode (e.g., aluminum) and a stainless steel cathode. researchgate.net The α,α-dichloroarylmethane derivative is dissolved in a suitable solvent like dimethylacetamide (DMA) with a supporting electrolyte such as tetrabutylammonium (B224687) bromide (n-Bu₄NBr). researchgate.net Carbon dioxide (CO₂) is bubbled through the solution, and a constant current is applied. The electrochemical reduction of the C-Cl bond generates a key intermediate that reacts with CO₂ to form the carboxylate, which upon workup yields the α-chloroarylacetic acid. researchgate.net This method shows high selectivity for the desired monocarboxylation product over non-chlorinated or dicarboxylic acid byproducts. researchgate.netresearchgate.net

| Substrate | Solvent | Cathode | Charge (F·mol⁻¹) | Yield (%) | Selectivity (%) |

| α,α-Dichlorotoluene | DMA | Stainless Steel | 3.2 | 60 | >95 |

| 1-Chloro-4-(dichloromethyl)benzene | DMA | Stainless Steel | 3.2 | 55 | >92 |

| 1-Bromo-4-(dichloromethyl)benzene | DMA | Stainless Steel | 3.2 | 51 | >90 |

This table summarizes findings from the electrochemical carboxylation of various α,α-dichloroarylmethane derivatives, highlighting the conditions and outcomes. researchgate.net

Other Synthetic Routes via α-Functionalized Arylacetic Acids

Another important synthetic route begins with α-hydroxyarylacetic acids. For the target compound, the precursor would be 2-(4-chlorophenyl)-2-hydroxyacetic acid, also known as 4-chloromandelic acid. ontosight.ai This precursor can be synthesized through methods such as the condensation of 4-chlorobenzaldehyde (B46862) with a cyanide source, followed by hydrolysis of the resulting cyanohydrin. ontosight.ai

The synthesis of this compound from 4-chloromandelic acid involves the substitution of the α-hydroxyl group with a chlorine atom. A common method to achieve this is by reacting the corresponding ester of the α-hydroxy acid (e.g., ethyl 4-chloromandelate) with a chlorinating agent like thionyl chloride (SOCl₂). orgsyn.org The reaction converts the hydroxyl group into a good leaving group, which is then displaced by a chloride ion. The resulting α-chloro ester is subsequently hydrolyzed under acidic conditions (e.g., using a mixture of acetic acid and hydrochloric acid) to yield the final this compound. orgsyn.org

Condensation and Hydrolysis Routes

Condensation reactions provide a powerful tool for carbon-carbon bond formation, which can be followed by hydrolysis to generate the target carboxylic acid. A key strategy in this category involves the synthesis and subsequent hydrolysis of an α-chloro nitrile intermediate.

This pathway can be envisioned as a multi-step process. The first step is the condensation of 4-chlorobenzaldehyde with a cyanide source (e.g., sodium cyanide) to form 2-hydroxy-2-(4-chlorophenyl)acetonitrile (4-chlorobenzaldehyde cyanohydrin). ontosight.ai This α-hydroxy nitrile can then be chlorinated at the α-position. The reaction of α-hydroxyacetonitriles with thionyl chloride is an effective method for producing α-chloroacetonitriles. google.com

The final step is the hydrolysis of the resulting 2-chloro-2-(4-chlorophenyl)acetonitrile. The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid group (-COOH) under either acidic or basic conditions. For instance, heating the nitrile with an aqueous acid solution, such as sulfuric acid, effectively converts the nitrile to the corresponding carboxylic acid. google.com This sequence of condensation, chlorination, and hydrolysis provides a versatile route to the target compound.

Strategies Involving Nitriles and Halogenated Precursors

The synthesis of α-aryl acetic acids, including this compound, frequently employs precursors such as nitriles and other halogenated compounds. A common and effective strategy involves the hydrolysis of the corresponding nitrile. For instance, the synthesis of chlorophenylacetic acids can be achieved through the hydrolysis of chlorinated benzyl (B1604629) cyanides (also known as chlorobenzyl acetonitriles). This process typically involves reacting the nitrile with a strong acid, such as sulfuric acid, under heated conditions. The nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH), yielding the desired product. A described method involves the continuous addition of a chlorinated benzene (B151609) acetonitrile (B52724) to a 30-70% sulfuric acid solution at temperatures ranging from 90 to 150 °C. Following the reaction, unreacted nitrile and other organic impurities can be removed by steam stripping. nih.gov

Another approach starts from halogenated precursors other than nitriles. The Hell-Volhard-Zelinsky halogenation represents a classical method for the α-halogenation of carboxylic acids. unimi.it A more modern and selective method for the direct α-chlorination of para-substituted phenylacetic acids utilizes trichloroisocyanuric acid (TCCA) with a catalytic amount of phosphorus trichloride (PCl3) under solvent-free conditions. This method has proven effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups, providing the desired α-chloro products in high yields while avoiding competing chlorination of the aromatic ring. unimi.it

The following table summarizes a typical hydrolysis reaction of a nitrile precursor.

| Reactant | Reagent | Conditions | Product | Yield |

| p-chlorobenzyl cyanide | Sulfuric Acid (H₂SO₄), Water | 90-150 °C | 4-Chlorophenylacetic acid | 95.2% |

This interactive table is based on data for a related chlorophenylacetic acid synthesis. nih.gov

Role of Catalysis (e.g., Phase-Transfer Catalysis)

Catalysis plays a pivotal role in optimizing the synthesis of this compound and its derivatives, enhancing reaction rates, yields, and selectivity. Phase-Transfer Catalysis (PTC) is a particularly valuable technique in this context, especially for reactions involving immiscible reactants. nih.govwikipedia.org PTC facilitates the migration of a reactant from one phase (typically aqueous) into another (typically organic) where the reaction occurs. princeton.edu The catalyst, often a quaternary ammonium (B1175870) salt (like tetraalkylammonium salts) or a phosphonium (B103445) salt, forms a lipophilic ion pair with an anion from the aqueous phase. wikipedia.orgprinceton.edu This ion pair is soluble in the organic phase, allowing the anion to react with the organic substrate. wikipedia.org

In the synthesis of derivatives from arylacetonitriles, PTC is highly effective for alkylation reactions at the α-carbon. The reaction involves deprotonating the arylacetonitrile in the presence of a concentrated base (like 50% aqueous NaOH) and a phase-transfer catalyst. The resulting carbanion, paired with the catalyst's cation, moves into the organic phase where it can react with an alkylating agent. researchgate.net This methodology avoids the need for expensive and hazardous reagents like sodium hydride or potassium tert-butoxide and often leads to cleaner reactions with simpler work-up procedures. princeton.edu

Advantages of Phase-Transfer Catalysis in Synthesis:

Elimination or reduction of organic solvents. princeton.edu

Use of simple and inexpensive bases like NaOH or KOH. princeton.edu

High yields and purity of products. princeton.edu

Procedural simplicity and high scalability. princeton.edu

Chiral Synthesis and Enantioselective Methodologies

The α-carbon of this compound is a stereocenter, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers. Asymmetric synthesis is crucial as different enantiomers of a molecule can have distinct biological activities. princeton.edu

Asymmetric Synthetic Approaches to Enantiopure this compound

The direct synthesis of a single enantiomer of this compound can be achieved through various asymmetric strategies. One approach involves the asymmetric reduction of a prochiral ketone precursor. For example, the biocatalytic asymmetric reduction of 2-chloro-4′-chloroacetophenone can yield enantiopure (R)-2-chloro-1-(4′-chlorophenyl)-1-ethanol. This reaction utilizes alcohol dehydrogenases (ADHs) as environmentally friendly and highly selective catalysts. The resulting enantiopure alcohol serves as a key intermediate that can be subsequently oxidized to the desired carboxylic acid while retaining its stereochemical integrity. thieme-connect.com

Another powerful method is the catalytic asymmetric α-functionalization of carboxylic acids or their derivatives. rsc.orgrsc.org For instance, the asymmetric fluorination of α-aryl acetic acid derivatives has been accomplished using a chiral nickel-Binap catalyst system. nih.gov Similar principles can be applied to chlorination, where a chiral catalyst orchestrates the approach of the chlorinating agent to the enolate intermediate, favoring the formation of one enantiomer over the other.

Resolution Techniques for Racemic Mixtures

When an enantiopure compound is difficult to synthesize directly, resolution of a racemic mixture (a 50:50 mixture of both enantiomers) is a common alternative. Resolution techniques separate the two enantiomers from each other.

Enzymatic resolution is a highly effective method. This technique leverages the stereoselectivity of enzymes to react with only one enantiomer in the racemic mixture, converting it into a different compound that can be easily separated from the unreacted enantiomer. For example, the racemic mixture of an N-phenylacetyl derivative of 2-chlorophenyl glycine (B1666218) was successfully resolved using immobilized penicillin G acylase. The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for its separation from the unreacted (R)-enantiomer with high enantiomeric purity (>99% ee). nih.gov Lipases are another class of enzymes used for the resolution of chiral esters, such as methyl 2-chloromandelate, through enantioselective transesterification. nih.gov

The following table illustrates the principle of enzymatic resolution.

| Racemic Substrate | Enzyme | Selective Reaction | Products for Separation |

| (R/S)-N-phenylacetyl-2-chlorophenyl glycine | Penicillin G Acylase | Hydrolysis of (S)-enantiomer | (S)-α-amino-(2-chlorophenyl)acetic acid and (R)-N-phenylacetyl-2-chlorophenyl glycine |

This interactive table is based on data for a related compound. nih.gov

Control of Stereochemistry in α-Carbon Modifications

Controlling the stereochemistry during the modification of the α-carbon is a key challenge in synthesizing complex derivatives. This is particularly relevant when starting with a racemic or achiral α-aryl acetic acid precursor and introducing the α-chloro substituent or another group in an enantioselective manner.

Asymmetric phase-transfer catalysis is a powerful tool for this purpose. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be used for the enantioselective alkylation of α-aryl precursors. nih.govfrontiersin.org In such a system, the chiral catalyst forms a diastereomeric ion pair with the enolate of the starting material. This chiral complex then reacts with an electrophile (e.g., an alkyl halide), with the steric and electronic properties of the catalyst directing the electrophile to one face of the enolate, resulting in a product with high enantiomeric excess. nih.govmdpi.com While direct asymmetric chlorination under PTC conditions is less common, the principle of creating a chiral environment around the reactive intermediate is fundamental.

Catalytic asymmetric α-arylation and heteroarylation of ketones and esters have also been developed using transition metal catalysts like palladium and nickel paired with chiral ligands. berkeley.edu These methods allow for the stereocontrolled formation of a C-C bond at the α-position, demonstrating that the stereochemistry of this carbon can be precisely manipulated through the design of the chiral catalyst. organic-chemistry.org

Chemical Transformations and Reaction Mechanisms

Reactivity at the α-Chlorine Center

The carbon atom bonded to both a chlorine atom and the carboxylic acid group (the α-carbon) is a key site of reactivity. The presence of the electronegative chlorine atom, along with the electron-withdrawing effects of the adjacent carbonyl and 4-chlorophenyl groups, renders this α-carbon highly electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Displacement Reactions

The α-chlorine is a competent leaving group, facilitating nucleophilic substitution reactions. This reactivity is analogous to that of similar compounds, such as 2-bromo-2-(4-chlorophenyl)acetic acid, where the alpha-halogen is readily displaced by various nucleophiles. The reaction can proceed through either an S_N1 or S_N2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

Common nucleophiles that can displace the α-chlorine include:

Amines : Reaction with primary or secondary amines would yield α-amino acids.

Alkoxides : Treatment with alkoxides (RO⁻) would result in the formation of α-alkoxy acids.

Thiols : Thiols can react to form α-thioether derivatives.

For example, the reaction with an amine would proceed by the nitrogen atom's lone pair attacking the electrophilic α-carbon, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond.

Elimination Reactions

When treated with a strong, non-nucleophilic base, 2-Chloro-2-(4-chlorophenyl)acetic acid can undergo an elimination reaction to form an alkene. libretexts.org In this process, the base abstracts the acidic proton from the carboxylic acid group and can also promote the elimination of hydrogen chloride (HCl) from the α- and β-positions (in this case, the aromatic ring is the only source of a "beta" proton, which is not typical for standard elimination). A more likely scenario involves the decarboxylation under certain conditions followed by or coupled with elimination.

The predominant mechanism, whether E1 or E2, is influenced by factors such as the strength of the base, the solvent, and the temperature. libretexts.org The E2 mechanism involves a concerted step where the base removes a proton and the chloride ion departs simultaneously. libretexts.org The E1 mechanism proceeds through a carbocation intermediate formed by the initial loss of the chloride ion. libretexts.org

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety (-COOH) is another primary site for chemical reactions, allowing for the synthesis of a wide range of derivatives through nucleophilic acyl substitution. libretexts.org

Esterification and Hydrolysis Processes

Esterification: Like other carboxylic acids, this compound can be converted into its corresponding esters through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.com The reaction is an equilibrium process, typically driven to completion by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com

Reaction: R-COOH + R'-OH ⇌ R-COOR' + H₂O

Catalyst: Concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH) are commonly used. masterorganicchemistry.com

Hydrolysis: The reverse of esterification, hydrolysis, can be achieved by heating the ester derivative of this compound with water under either acidic or basic conditions (saponification). Acid-catalyzed hydrolysis regenerates the carboxylic acid and the alcohol, while base-catalyzed hydrolysis yields the carboxylate salt, which must be acidified in a separate step to recover the carboxylic acid.

Amidation and Other Carboxylic Acid Derivatizations

Amidation: The formation of amides from this compound requires the carboxylic acid to be "activated" first, as direct reaction with an amine is generally slow. A common method is to convert the carboxylic acid into a more reactive acyl chloride. This is typically achieved by treating the acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with ammonia (B1221849) or primary/secondary amines to form the corresponding primary, secondary, or tertiary amide. youtube.com

Other Derivatizations:

Acyl Halides: As mentioned, conversion to acyl chlorides is a key activation step for synthesizing other derivatives like amides and esters under milder conditions. youtube.com

Acid Anhydrides: The compound could potentially be converted to an acid anhydride, another reactive carboxylic acid derivative.

Aromatic Ring Reactivity

Chlorine Substituent: The chlorine atom is an ortho-, para-directing group due to the ability of its lone pairs to donate electron density through resonance. However, due to its electronegativity, it is also a deactivating group, meaning it makes the ring less reactive towards electrophiles than benzene (B151609) itself. msu.edu

α-Chloroacetic Acid Substituent: The -CH(Cl)COOH group is strongly electron-withdrawing due to the inductive effects of the chlorine and the carboxylic acid functional group. This makes it a deactivating and meta-directing group. msu.edu

The combined effect of these two substituents makes the aromatic ring significantly deactivated towards electrophilic attack. Any substitution reaction would proceed much slower than with benzene and the position of the incoming electrophile would be directed by a combination of these competing electronic effects, making the prediction of a major product complex. masterorganicchemistry.com

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com The regiochemical outcome of such reactions on the 4-chlorophenyl ring of this compound is dictated by the directing effects of the two existing substituents: the chlorine atom and the α-chloroacetic acid moiety.

Directing Effects of Substituents:

Chloro Group (-Cl): The chlorine atom is a weakly deactivating substituent yet directs incoming electrophiles to the ortho and para positions. pressbooks.publibretexts.org This is due to the competing effects of its electron-withdrawing inductive effect, which deactivates the ring, and its electron-donating resonance effect, which directs substitution to the ortho and para positions by stabilizing the carbocation intermediate. pressbooks.pubyoutube.com

α-Chloroacetic Acid Group (-CH(Cl)COOH): This group is considered deactivating and a meta-director. wou.edulumenlearning.com The electron-withdrawing nature of both the carboxylic acid and the alpha-chlorine atom pulls electron density from the aromatic ring, reducing its nucleophilicity and directing incoming electrophiles to the meta position to avoid placing a positive charge adjacent to the electron-poor substituent in the reaction intermediate. lumenlearning.com

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Preference | Governing Factor |

|---|---|---|---|

| -Cl (Chloro) | Deactivating | Ortho, Para | Inductive (deactivating) vs. Resonance (directing) |

| -CH(Cl)COOH | Deactivating | Meta | Inductive (electron-withdrawing) |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. kochi-tech.ac.jp this compound possesses two carbon-chlorine bonds that could potentially participate in such reactions: the aryl chloride and the benzylic chloride. The benzylic chloride at the alpha position is significantly more reactive in typical cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govrsc.org

Research has demonstrated efficient methods for the palladium-catalyzed α-arylation of 2-chloroacetates and their derivatives via Suzuki-Miyaura cross-coupling. nih.gov This methodology can be applied to this compound, where the alpha-chlorine atom is displaced by an aryl, heteroaryl, or vinyl group from an organoboron reagent, such as a boronic acid or an organotrifluoroborate salt. nih.govnih.gov This chemoselectivity arises because the oxidative addition of palladium(0) to a benzylic C-Cl bond is kinetically favored over the addition to the more inert aryl C-Cl bond under typical Suzuki-Miyaura conditions. rsc.orgacs.org

The general catalytic cycle involves:

Oxidative Addition: A low-valent palladium catalyst (Pd(0)) inserts into the C-Cl bond at the alpha-carbon.

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

Reductive Elimination: The coupled product is released, regenerating the Pd(0) catalyst. kochi-tech.ac.jp

Table 2: Potential Products of Palladium-Catalyzed Cross-Coupling

| Coupling Partner (R-B(OH)₂) | Reaction Type | Resulting Product Structure |

|---|---|---|

| Phenylboronic acid | Suzuki-Miyaura | 2-(4-chlorophenyl)-2-phenylacetic acid |

| Vinylboronic acid | Suzuki-Miyaura | 2-(4-chlorophenyl)but-3-enoic acid |

| 4-Methylphenylboronic acid | Suzuki-Miyaura | 2-(4-chlorophenyl)-2-(p-tolyl)acetic acid |

Oxidation and Reduction Pathways

The chemical behavior of this compound under oxidative and reductive conditions is primarily determined by the reactivity of its carboxylic acid and chloro-substituted carbons.

Oxidation Pathways: The carboxylic acid functional group is already in a high oxidation state and is generally resistant to further oxidation under mild conditions. The benzylic C-H bond, however, can be susceptible to oxidation. For the related compound p-chlorophenylacetic acid, oxidation can lead to the formation of p-chlorobenzaldehyde. jetir.org Stronger oxidizing conditions may lead to the cleavage of the aromatic ring, resulting in complex mixtures of degradation products.

Reduction Pathways: The compound offers several sites for reduction. The carboxylic acid group can be readily reduced to a primary alcohol using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemguide.co.uklibretexts.orgvaia.com Less reactive hydrides, such as sodium borohydride (B1222165) (NaBH₄), are generally not strong enough to reduce carboxylic acids. libretexts.org

The carbon-chlorine bonds are also susceptible to reduction. Catalytic hydrogenation, typically employing a palladium catalyst on a carbon support (Pd/C) with hydrogen gas, can be used for hydrogenolysis of C-Cl bonds. blogspot.com The benzylic chloride is more labile and would be preferentially reduced over the aryl chloride. This selective reduction would yield 2-(4-chlorophenyl)acetic acid. nih.gov More forcing conditions would be required to achieve the hydrogenolysis of the more stable aryl chloride bond. unive.it

Table 3: Products of Oxidation and Reduction Reactions

| Reaction Type | Reagent(s) | Major Product | Functional Group Transformation |

|---|---|---|---|

| Oxidation | Mild Oxidizing Agent (e.g., NCBI) | Potential formation of a ketone derivative | -CH(Cl)COOH → -C(=O)COOH |

| Reduction | LiAlH₄, then H₂O | 2-chloro-2-(4-chlorophenyl)ethanol | -COOH → -CH₂OH |

| Reduction (Hydrogenolysis) | H₂, Pd/C (mild conditions) | 2-(4-chlorophenyl)acetic acid | -CH(Cl)COOH → -CH₂COOH |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Multi-Nuclear NMR Analysis (¹H, ¹³C)

A complete ¹H and ¹³C NMR analysis would be required to identify the different types of protons and carbon atoms in the 2-Chloro-2-(4-chlorophenyl)acetic acid molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the 4-chlorophenyl group, the methine proton at the chiral center, and the acidic proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons would provide valuable information about their electronic environment and spatial relationships.

¹³C NMR: The carbon NMR spectrum would display signals corresponding to the carbonyl carbon, the carbon atoms of the aromatic ring, and the methine carbon. The chemical shifts of these signals would be indicative of their hybridization and the nature of their neighboring atoms.

Without experimental or accurately predicted spectra, a data table of chemical shifts and coupling constants cannot be compiled.

2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for establishing the connectivity between protons and carbons and for probing the stereochemistry of the molecule.

COSY: A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to assign the signals in the ¹H NMR spectrum.

HSQC: An HSQC spectrum would correlate the signals of protons with their directly attached carbon atoms, aiding in the assignment of the ¹³C NMR spectrum.

NOESY/ROESY: For determining the stereochemistry, particularly for a chiral molecule like this compound, NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would be crucial to identify through-space interactions between protons.

The absence of any 2D NMR data for this compound makes it impossible to perform a detailed analysis of its molecular connectivity and stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

Ionization Techniques and Fragmentation Pathway Analysis

Different ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI), would produce a molecular ion and various fragment ions. The analysis of these fragments is critical for confirming the molecular structure. Common fragmentation pathways for a molecule like this compound might include the loss of a chlorine atom, the carboxylic acid group, or cleavage of the bond between the chiral center and the aromatic ring. A detailed fragmentation analysis with a corresponding data table of m/z values and their proposed structures is not possible without experimental mass spectra.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, which allows for the unambiguous determination of its elemental formula. This is a critical step in the identification and characterization of a new or unstudied compound. No HRMS data for this compound has been found in the available literature.

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-Cl stretches, and various vibrations associated with the aromatic ring.

FT-Raman Spectroscopy: FT-Raman spectroscopy would provide complementary information, particularly for non-polar bonds and symmetric vibrations, which might be weak in the FT-IR spectrum.

A detailed analysis and a data table of vibrational frequencies and their assignments cannot be generated without access to the experimental or calculated spectra for this specific compound.

Characteristic Vibrational Modes and Functional Group Assignments

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is a fundamental tool for identifying the functional groups and probing the molecular structure of a compound. For this compound, a detailed analysis of its vibrational spectra would reveal characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Expected Vibrational Modes:

O-H Stretch: The carboxylic acid group would exhibit a broad and strong absorption band in the infrared spectrum, typically in the range of 3300-2500 cm⁻¹, due to the stretching vibration of the hydroxyl (O-H) bond. This broadening is a characteristic result of hydrogen bonding.

C=O Stretch: A sharp and intense absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid would be expected in the region of 1760-1690 cm⁻¹. The exact position would be sensitive to the electronic environment and whether the molecule exists as a monomer or a hydrogen-bonded dimer.

C-O Stretch and O-H Bend: The stretching vibration of the carbon-oxygen single bond (C-O) and the bending vibration of the O-H group would appear in the fingerprint region of the spectrum, typically between 1440 cm⁻¹ and 1210 cm⁻¹.

Aromatic C-H and C=C Stretches: The 4-chlorophenyl group would give rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the in-plane C=C stretching vibrations of the benzene (B151609) ring usually appear in the 1600-1450 cm⁻¹ region.

C-Cl Stretches: The stretching vibrations of the carbon-chlorine (C-Cl) bonds would be found at lower wavenumbers, typically in the 850-550 cm⁻¹ range. The spectrum would be expected to show distinct bands for the chlorine atom attached to the aromatic ring and the one on the alpha-carbon.

A hypothetical data table for the characteristic vibrational modes is presented below to illustrate how such data would be organized.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Functional Group |

| O-H stretch | 3300-2500 | Carboxylic acid |

| Aromatic C-H stretch | 3100-3000 | 4-chlorophenyl |

| Aliphatic C-H stretch | 3000-2850 | Acetic acid backbone |

| C=O stretch | 1760-1690 | Carboxylic acid |

| Aromatic C=C stretch | 1600-1450 | 4-chlorophenyl |

| C-O stretch | 1320-1210 | Carboxylic acid |

| O-H bend | 1440-1395 | Carboxylic acid |

| C-Cl stretch (aromatic) | 850-550 | 4-chlorophenyl |

| C-Cl stretch (aliphatic) | 850-550 | Acetic acid backbone |

Conformational Analysis via Vibrational Modes

The vibrational spectrum of a molecule can provide insights into its conformational isomers (conformers), which are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. For this compound, rotation around the C-C single bond connecting the phenyl ring and the carboxylic acid group could lead to different stable conformers.

These different conformers would likely have distinct, though possibly overlapping, vibrational spectra. By comparing experimental spectra with theoretical calculations (for example, using Density Functional Theory, DFT), it is possible to identify the most stable conformer or determine the relative populations of different conformers in a given state (gas, liquid, or solid). For example, studies on similar molecules have identified multiple stable conformers and have used vibrational analysis to distinguish between them.

X-ray Diffraction Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic study of this compound would provide a wealth of information about its solid-state structure.

Solid-State Molecular Conformation and Bond Parameters

A hypothetical table of selected bond parameters is shown below.

| Bond | Bond Length (Å) | Angle | Bond Angle (°) |

| C(aromatic)-Cl | ~1.74 | C-C-C (ring) | ~120 |

| C(aliphatic)-Cl | ~1.78 | Cl-C-COOH | ~109.5 |

| C=O | ~1.21 | C-C=O | ~120 |

| C-O | ~1.36 | C-C-OH | ~110 |

| C(aromatic)-C(aliphatic) | ~1.51 |

Crystal Packing and Intermolecular Interactions

The crystal structure would also elucidate how the molecules are arranged in the crystal lattice and the nature of the intermolecular forces that hold them together. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The carboxylic acid groups are strong hydrogen bond donors and acceptors. It is highly probable that they would form dimeric structures through strong O-H···O hydrogen bonds, a common motif in carboxylic acids.

Halogen Bonding: The chlorine atoms could participate in halogen bonding, where the chlorine atom acts as an electrophilic region and interacts with a nucleophilic site on an adjacent molecule.

π-π Stacking: The aromatic 4-chlorophenyl rings could stack on top of each other, leading to stabilizing π-π interactions.

Understanding these interactions is fundamental to the field of crystal engineering.

Polymorphism and Crystal Engineering

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties. While no specific polymorphs of this compound have been reported in the searched literature, it is a phenomenon that could be anticipated for this type of molecule.

Crystal engineering is the design and synthesis of new crystalline materials with desired properties. This is achieved by understanding and controlling the intermolecular interactions. For this compound, its functional groups (carboxylic acid, chloro substituents) would make it a candidate for crystal engineering studies, such as the formation of co-crystals with other molecules to modify its physical properties.

Computational and Theoretical Investigations

Quantum Chemical Studies (e.g., DFT, Ab Initio Methods)

Quantum chemical studies are fundamental to predicting the electronic and structural properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its behavior.

Electronic Structure and Molecular Orbital Theory (HOMO-LUMO Analysis)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they are the frontier orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For 2-Chloro-2-(4-chlorophenyl)acetic acid, a detailed HOMO-LUMO analysis would map the electron density distribution in these frontier orbitals, identifying the likely sites for nucleophilic and electrophilic attack.

Natural Bond Orbital (NBO) and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. This analysis can elucidate charge transfer interactions within the this compound molecule, quantifying the stabilization energies associated with hyperconjugative interactions. Such an analysis would reveal the delocalization of electron density from donor (Lewis base) to acceptor (Lewis acid) orbitals, which is crucial for understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attacks. For this compound, an MEP map would illustrate regions of negative potential (rich in electrons, prone to electrophilic attack) and positive potential (electron-deficient, prone to nucleophilic attack), offering insights into its intermolecular interactions.

Predicted Spectroscopic Parameters (Vibrational Frequencies, Chemical Shifts)

Computational methods can predict various spectroscopic parameters. Theoretical calculations of vibrational frequencies (infrared and Raman spectra) can aid in the assignment of experimental spectral bands. Similarly, the prediction of nuclear magnetic resonance (NMR) chemical shifts is a powerful tool for structural elucidation. For this compound, calculated spectroscopic data would serve as a benchmark for experimental findings and help in its structural characterization.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry can be used to model chemical reactions, providing a detailed understanding of the reaction mechanism at a molecular level.

Transition State Analysis

By mapping the potential energy surface of a reaction, computational methods can identify the transition state—the highest energy point along the reaction coordinate. The structure and energy of the transition state are critical for determining the reaction's activation energy and, consequently, its rate. For reactions involving this compound, transition state analysis would provide a mechanistic understanding of bond-breaking and bond-forming processes.

of this compound

Detailed investigations into the following areas, as requested, have not been found for this specific molecule:

Structure-Reactivity Relationship Studies (SAR) from Theoretical Descriptors:

Conformational Analysis and Potential Energy Surfaces:There are no specific studies detailing the conformational landscape or potential energy surfaces of this compound. Such studies would provide insight into the molecule's stable conformers and the energy barriers between them.

While computational studies exist for structurally related compounds, such as other phenylacetic acid derivatives, the strict focus on "this compound" as per the instructions prevents the inclusion of this information. The absence of specific data for the target compound means that a scientifically accurate and detailed article adhering to the provided outline cannot be generated at this time.

Role As a Synthetic Building Block and Catalyst Component

Precursor in the Synthesis of Organic Intermediates

The primary documented role of 2-Chloro-2-(4-chlorophenyl)acetic acid, particularly its ester form, is as a key starting material in the synthesis of agrochemical intermediates. Research and patent literature have detailed its application in creating cyclopropyl-substituted acetophenones, which are crucial components in the manufacture of certain fungicides.

A notable example is the synthesis of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone, an important intermediate for the triazole fungicide, cyproconazole. google.com Several synthetic pathways have been developed to produce this ketone, with some routes having drawbacks such as high raw material costs, complex operations, or the use of hazardous reagents like sodium hydride. patsnap.compatsnap.com

One documented method starts from the methyl ester of this compound, methyl 2-chloro-2-(4-chlorophenyl)acetate. google.com This demonstrates the role of the parent acid as a foundational building block for valuable agrochemical products. The synthesis underscores the importance of this chloro-substituted phenylacetic acid derivative in industrial chemical processes aimed at producing high-efficiency, low-toxicity agricultural agents. patsnap.com

Table 1: Synthetic Applications of this compound Derivatives

| Precursor | Reaction Type | Product | Application of Product |

|---|

Applications in Ligand Design for Catalysis

A thorough review of scientific literature and patent databases did not yield specific examples of this compound being directly employed in ligand design for catalysis. While phenylacetic acid derivatives can be used as scaffolds for ligands, the specific substitution pattern of the title compound does not appear in prominent examples of catalyst-ligand complexes.

Incorporation into Advanced Organic Architectures (e.g., Polymer Chemistry, Supramolecular Chemistry)

There is currently no available research in scientific literature or patents that describes the incorporation of this compound into advanced organic architectures such as polymers or supramolecular assemblies. The reactivity of the α-chloro group could theoretically allow for its use in polymerization reactions (e.g., as an initiator or monomer), but such applications have not been reported. Similarly, its use as a building block in the programmed self-assembly of supramolecular structures is not documented.

Environmental Chemistry and Degradation Studies

Environmental Persistence and Bioaccumulation Potential of Chlorinated Arylacetic Acids

Environmental persistence refers to the length of time a chemical remains in a particular environment before it is broken down by chemical or biological processes. Bioaccumulation is the gradual accumulation of substances, such as pesticides or other chemicals, in an organism.

The potential for persistence and bioaccumulation of chlorinated arylacetic acids is a function of their chemical structure, hydrophobicity, and susceptibility to degradation. As ionizable organic compounds, their environmental behavior is significantly influenced by pH. nih.govnih.gov Generally, compounds with high hydrophobicity, often indicated by a high octanol-water partition coefficient (Kow), are more likely to sorb to soil and sediment and to bioaccumulate in fatty tissues of organisms. nih.gov

Regulatory bodies use specific criteria to classify substances as persistent or bioaccumulative. These criteria are typically based on the substance's half-life in various environmental media (air, water, soil, sediment) and its bioconcentration factor (BCF) or bioaccumulation factor (BAF). A BCF or BAF greater than 5000 is generally considered highly bioaccumulative. juniperpublishers.com

For related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), field studies have shown moderate persistence in soil, with half-lives typically ranging from a few days to a few weeks, though persistence can increase under dry or cold conditions where microbial activity is low. juniperpublishers.comwho.intcdc.govnih.gov The bioaccumulation potential for 2,4-D is considered low, with a measured bioconcentration factor (BCF) of 1 in carp. cdc.gov Conversely, 2,2-bis(4-chlorophenyl)acetic acid (DDA), the main metabolite of DDT, is known to be persistent and can be measured as a biomarker of exposure. nih.govnih.gov The bioaccumulation potential of 2-Chloro-2-(4-chlorophenyl)acetic acid has not been extensively documented, but its structure suggests it warrants evaluation based on these principles.

Table 1: General Criteria for Persistence

| Environmental Medium | Half-Life Criterion for Persistence |

|---|---|

| Air | ≥ 2 days |

| Water | ≥ 182 days (approx. 6 months) |

| Soil | ≥ 182 days (approx. 6 months) |

| Sediment | ≥ 365 days (1 year) |

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis, Reductive Dechlorination)

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes. For chlorinated arylacetic acids, key abiotic pathways include photolysis, hydrolysis, and reductive dechlorination.

Photolysis: This process involves the degradation of a molecule by light, particularly ultraviolet (UV) radiation from the sun. Research has demonstrated that chlorophenylacetic acids can undergo photolysis in water. acs.org For instance, the herbicide 2,4,5-T is known to be susceptible to photodecomposition in aqueous solutions. acs.org The cleavage of the carbon-chlorine bond is a common photochemical reaction for chlorinated aromatic compounds, leading to less chlorinated and often less toxic intermediates. acs.org

Hydrolysis: Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For many chlorinated acetic acid derivatives like 2,4-D, hydrolysis under typical environmental pH conditions (pH 5-9) is generally considered a negligible degradation pathway. cdc.gov However, the stability to hydrolysis can vary based on the specific structure of the molecule.

Reductive Dechlorination: Under anaerobic (oxygen-deficient) conditions, such as those found in some groundwater, deep sediments, or water-logged soils, reductive dechlorination can be a significant abiotic degradation pathway. This process involves the removal of chlorine atoms, which are replaced by hydrogen atoms. The reaction can be mediated by reduced iron minerals present in the environment. provectusenvironmental.com This pathway is important for the attenuation of many chlorinated solvents and pesticides. provectusenvironmental.comwikipedia.org While often facilitated by microbial activity, purely chemical reductive dechlorination can also occur. wikipedia.org

Biotic Degradation Mechanisms (e.g., Microbial Transformation and Mineralization)

Biotic degradation, mediated by microorganisms like bacteria and fungi, is a primary pathway for the breakdown of chlorinated arylacetic acids in the environment. researchgate.net This process can lead to the partial transformation of the parent compound into various metabolites or its complete mineralization to carbon dioxide, water, and inorganic chloride.

Studies on analogous compounds provide insight into potential biotic pathways for this compound. For example, Pseudomonas species have been shown to transform 4-chlorophenylacetic acid. nih.gov The degradation is initiated by dioxygenase enzymes, which hydroxylate the aromatic ring, making it susceptible to ring cleavage. nih.gov This leads to the formation of hydroxylated intermediates such as 3-chloro-4-hydroxyphenylacetic acid and 4-chloro-2,3-dihydroxyphenylacetic acid. nih.gov

Under anaerobic conditions, microbial reductive dechlorination is a key mechanism. researchgate.net This process, known as organohalide respiration, involves specific bacteria that use chlorinated compounds as electron acceptors to generate energy. wikipedia.org Genera such as Dehalobacter and Dehalococcoides are known to be involved in the reductive dechlorination of chlorinated aromatic compounds like 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). researchgate.netnih.gov This process typically results in the stepwise removal of chlorine atoms, as seen in the degradation of 2,4,5-T to intermediates like 3-chlorophenol (B135607) and phenol. researchgate.net The efficiency of these processes often depends on the availability of suitable electron donors, such as organic acids or hydrogen. nih.gov

Analytical Methods for Environmental Monitoring of this compound Metabolites

Effective environmental monitoring requires sensitive and specific analytical methods to detect and quantify not only the parent compound but also its degradation products or metabolites, which can themselves be of environmental concern. nih.gov While specific methods for this compound metabolites are not widely published, the techniques used for other chlorinated arylacetic acids are directly applicable. jelsciences.com

The standard approach involves a multi-step process: sample collection (e.g., water, soil), extraction of the analytes, cleanup to remove interfering substances, and instrumental analysis. epa.gov High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most common separation techniques. semanticscholar.org

For enhanced sensitivity and selectivity, these are typically coupled with mass spectrometry (MS). jelsciences.comsemanticscholar.org

Gas Chromatography-Mass Spectrometry (GC-MS): This is a robust technique for analyzing volatile and semi-volatile organic compounds. For non-volatile metabolites like acidic compounds, a derivatization step is often required to convert them into more volatile forms (e.g., esterification). For example, a method for analyzing the DDT metabolite DDA involves derivatization with pentafluorobenzyl bromide, followed by GC-MS analysis in selective ion monitoring (SIM) mode, achieving detection limits in the low microgram-per-liter (µg/L) range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This method is well-suited for polar, non-volatile, and thermally unstable compounds, often eliminating the need for derivatization. Modern LC-MS/MS (tandem mass spectrometry) systems provide very high selectivity and sensitivity. Analytical methods for 2,4-D and its metabolites in water have been developed using solid-phase extraction (SPE) for sample concentration and cleanup, followed by LC/MS/MS analysis, achieving limits of quantification (LOQ) as low as 0.10 µg/L. epa.gov

Table 2: Example Analytical Methods for Related Chlorinated Arylacetic Acid Metabolites

| Analyte | Matrix | Methodology | Detector | Limit of Detection/Quantification | Reference |

|---|---|---|---|---|---|

| 2,2-bis(4-chlorophenyl)acetic acid (DDA) | Human Urine | GC with derivatization | ECD | 0.1 µg/L | nih.gov |

| 2,2-bis(4-chlorophenyl)acetic acid (DDA) | Human Urine | GC with derivatization | MS | 2 µg/L | nih.gov |

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Water | LC | MS/MS | 0.10 µg/L (LOQ) | epa.gov |

| 2,4-Dichlorophenol (2,4-DCP) | Water | LC | MS/MS | 0.10 µg/L (LOQ) | epa.gov |

Table of Mentioned Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| 2,4-Dichlorophenoxyacetic acid | 2,4-D |

| 2,2-bis(4-Chlorophenyl)acetic acid | DDA |

| 2,4,5-Trichlorophenoxyacetic acid | 2,4,5-T |

| 4-Chlorophenylacetic acid | - |

| 3-Chloro-4-hydroxyphenylacetic acid | - |

| 4-Chloro-2,3-dihydroxyphenylacetic acid | - |

| 3-Chlorophenol | - |

| Phenol | - |

| Chlordecone | CLD |

| Pentafluorobenzyl bromide | PFBBr |

Q & A

Q. What are the recommended synthetic routes for 2-chloro-2-(4-chlorophenyl)acetic acid with high purity?

The compound can be synthesized via nucleophilic substitution or Friedel-Crafts acylation. For instance, substitution reactions involving chloroacetyl chloride and 4-chlorophenyl derivatives in anhydrous conditions (e.g., using AlCl₃ as a catalyst) yield intermediates that are subsequently hydrolyzed to the acetic acid derivative . Purity is enhanced by recrystallization in ethanol/water mixtures or column chromatography using silica gel with ethyl acetate/hexane gradients. Monitoring reaction progress via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures minimal byproducts .

Q. How can spectroscopic methods distinguish this compound from structurally similar analogs?

- ¹H NMR : The carboxylic acid proton appears as a broad singlet (δ 12.1–12.5 ppm). The aromatic protons of the 4-chlorophenyl group show a doublet (δ 7.3–7.5 ppm, J = 8.5 Hz) due to para-substitution. The methylene group adjacent to the carbonyl resonates as a singlet (δ 4.2–4.4 ppm) .

- IR : A strong C=O stretch at ~1700–1720 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ confirm functional groups .

- MS : Molecular ion [M]⁺ at m/z 218 (Cl² isotopic pattern) and fragment ions at m/z 181 (loss of –COOH) provide structural validation .

Q. What safety protocols are critical when handling this compound?

Use PPE (gloves, goggles, lab coat) and work in a fume hood. The compound may cause skin/eye irritation (Health Hazard Level 2). In case of exposure, rinse with water for 15 minutes and seek medical evaluation, as symptoms (e.g., respiratory distress) may manifest hours post-exposure . Store in airtight containers away from bases or oxidizing agents to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the 4-chlorophenyl group influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing Cl substituent activates the phenyl ring toward electrophilic attacks but deactivates it toward nucleophilic substitution. Kinetic studies using Hammett plots (σ = +0.23 for 4-Cl) reveal that the meta-directing effect of Cl slows para-substitution, favoring ortho products in competitive reactions. Computational DFT analyses (e.g., B3LYP/6-31G*) show increased positive charge density at the carbonyl carbon, enhancing electrophilicity .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

Discrepancies often arise from polymorphic forms or residual solvents. Solutions include:

- DSC/TGA : Verify thermal stability and detect solvates (e.g., hydrate formation lowers observed mp by 5–10°C) .

- PXRD : Compare diffraction patterns with reference data to identify crystalline phases .

- HPLC-PDA : Use C18 columns (acetonitrile/0.1% TFA mobile phase) to detect impurities >0.1% that may alter physical properties .

Q. What degradation pathways occur under accelerated stability testing, and how are they mitigated?

Hydrolysis of the C–Cl bond in aqueous acidic/alkaline conditions generates 2-(4-chlorophenyl)acetic acid as a major degradant. Oxidative stress tests (40°C/75% RH) show formation of chlorinated quinones via radical intermediates. Stabilization strategies include:

- Lyophilization to reduce hydrolytic degradation.

- Addition of antioxidants (e.g., BHT at 0.01% w/w) to inhibit oxidation .

Methodological Notes

- Synthesis Optimization : Use kinetic vs. thermodynamic control (e.g., low temps favor kinetic products) .

- Data Validation : Cross-reference spectral libraries from NIST or PubChem to confirm assignments .

- Contradiction Analysis : Apply multivariate analysis (PCA) to batch data to isolate variables causing discrepancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.